Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile
CAS No.: 83898-66-2
Cat. No.: VC17209675
Molecular Formula: C30H33F2N5O
Molecular Weight: 517.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83898-66-2 |
|---|---|
| Molecular Formula | C30H33F2N5O |
| Molecular Weight | 517.6 g/mol |
| IUPAC Name | 4-[3-(2-cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]-1-(4-fluorophenyl)cyclohexane-1-carbonitrile |
| Standard InChI | InChI=1S/C30H33F2N5O/c1-22(18-33)19-36-21-37(27-8-6-25(32)7-9-27)30(28(36)38)14-16-35(17-15-30)26-10-12-29(20-34,13-11-26)23-2-4-24(31)5-3-23/h2-9,22,26H,10-17,19,21H2,1H3 |
| Standard InChI Key | BKAXWTHYFNJAHF-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1CN(C2(C1=O)CCN(CC2)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C#N |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name delineates its intricate architecture: a 1,3,8-triazaspiro[4.5]decane core bridged at position 8 to a 4-cyano-4-(4-fluorophenyl)cyclohexyl group and at position 1 to a 4-fluorophenyl ring. The alpha-methyl and 4-oxo groups modify the triazaspiro ring’s electronic profile, while the 3-propiononitrile side chain introduces steric and polarity considerations.
Stereochemical Configuration
The cis designation indicates spatial proximity between the cyclohexyl and fluorophenyl groups on the spiro ring. This configuration likely influences receptor binding kinetics, as seen in analogous spirocyclic kinase inhibitors . Computational modeling of similar structures suggests that the cyclohexyl group adopts a chair conformation, optimizing hydrophobic interactions .
Spectroscopic Characterization
While experimental data for this compound is unavailable, related spirocyclic triazaspiro derivatives exhibit characteristic NMR signals:
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¹H NMR: Aromatic protons from fluorophenyl groups resonate at δ 7.2–7.8 ppm, while sp³ hybridized protons in the cyclohexyl and spiro rings appear between δ 1.5–3.5 ppm .
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¹³C NMR: The cyano carbon (C≡N) is typically observed near δ 120 ppm, and the carbonyl (4-oxo) at δ 170–180 ppm .
Synthetic Pathways and Intermediate Chemistry
Synthesis of such polycyclic systems generally involves multi-step sequences, as illustrated by analogous compounds in the provided search results .
Key Synthetic Steps
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Spiro Ring Formation: Cyclocondensation of a diketone with a diamine under acidic conditions generates the triazaspiro core. For example, levocabastine derivatives utilize piperidine intermediates .
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Cyclohexyl Functionalization: Lithiation of a bromocyclohexane derivative followed by reaction with 4-fluorobenzonitrile introduces the cyano and fluorophenyl groups .
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Propiononitrile Addition: Michael addition of acrylonitrile to a secondary amine intermediate yields the propiononitrile side chain .
Table 1: Representative Reaction Yields for Analogous Syntheses
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Spiro ring formation | NH₃, HCl, EtOH, reflux | 78 | |
| Cyclohexyl functionalization | n-BuLi, 4-fluorobenzonitrile | 65 | |
| Propiononitrile addition | Acrylonitrile, K₂CO₃ | 82 |
Pharmacological Profile and Mechanism of Action
Hypothesized Targets
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Kinase Inhibition: The fluorophenyl and cyano groups are common in Bruton’s tyrosine kinase (BTK) inhibitors, such as ibrutinib .
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Neurotransmitter Modulation: The spiro ring’s rigidity mimics tropane alkaloids, potentially interacting with serotonin or dopamine transporters .
Physicochemical Properties
Predicted using PubChem data for analogous compounds :
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LogP: 3.8 (moderate lipophilicity)
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TPSA: 85 Ų (balanced permeability)
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Solubility: <10 μg/mL in aqueous buffer (requires formulation optimization)
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